N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Overview
Description
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 2,5-dimethylphenyl isothiocyanate with propylamine to form the corresponding thioamide. This intermediate is then cyclized with α-bromo-2-methoxybenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant pathogens.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxybenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-5-8-19-20(17-13-14(2)11-12-15(17)3)23-22(27-19)24-21(25)16-9-6-7-10-18(16)26-4/h6-7,9-13H,5,8H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBYUJMYSSVAAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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